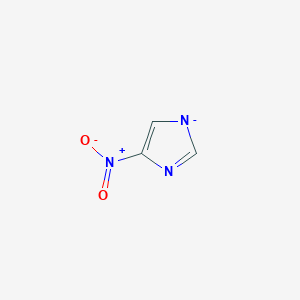

4-Nitro-1-imidazolide

Description

Historical Context and Evolution of Academic Inquiry into 4-Nitro-1-imidazolide

The journey into the world of nitroimidazoles began in 1953 with the isolation of azomycin (B20884) (2-nitroimidazole) from the bacterium Nocardia mesenterica. nih.gov This discovery was a watershed moment, sparking widespread interest in the synthesis and biological activity of nitro-substituted imidazoles. nih.gov While much of the initial focus was on 2- and 5-nitroimidazole derivatives, which led to the development of crucial antibacterial and antiprotozoal drugs, the 4-nitro regio-isomer soon garnered significant attention. researchgate.netisca.me

Academic inquiry evolved from initial synthetic explorations to more systematic investigations of the structure-activity relationships of 4-nitroimidazole (B12731) derivatives. Researchers began to recognize the 4-nitroimidazole scaffold as a "privileged" structure in medicinal chemistry, capable of serving as the foundation for a wide array of therapeutic agents. finechem-mirea.ruarkat-usa.org This led to the development of compounds targeting a range of diseases, including tuberculosis and parasitic infections. isca.mefinechem-mirea.rucambridge.org The synthesis of advanced drugs like Delamanid and Pretomanid, which are based on a nitro-imidazooxazole core, highlights the culmination of decades of research that began with fundamental studies of simple nitroimidazoles. nih.govunimib.it The historical development of high-energy materials based on polynitroimidazoles also marks a significant stream of research, driven by the unique properties of these compounds. aip.orgresearchgate.net

Significance of this compound as a Fundamental Heterocyclic Motif in Synthetic and Theoretical Chemistry

The this compound core is a versatile building block in synthetic chemistry and an intriguing subject for theoretical analysis due to the interplay between the aromatic imidazole (B134444) ring and the strongly electron-withdrawing nitro group.

In synthetic chemistry , 4-nitroimidazole is a key intermediate for creating more complex molecules. researchgate.net Its reactivity allows for various chemical transformations, including N-alkylation, reduction of the nitro group, and participation in cycloaddition and substitution reactions. derpharmachemica.comscirp.orgrsc.org The development of regioselective synthesis methods has been a significant area of research, as the position of substituents on the imidazole ring is crucial for biological activity. derpharmachemica.comderpharmachemica.com The compound serves as a precursor for a multitude of derivatives with applications in medicinal chemistry, including potent agents against tuberculosis, leishmaniasis, and various cancers. finechem-mirea.ruarkat-usa.orgcambridge.orgwww.gov.uk

Table 1: Representative Synthetic Transformations of 4-Nitroimidazole

| Reaction Type | Reagents and Conditions | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, Acetonitrile (B52724), 60°C | 1-Alkyl-4-nitroimidazoles | Access to a wide range of derivatives with modulated properties. | derpharmachemica.comderpharmachemica.com |

| Reductive Cyclisation | Di- and tri-carbonyl compounds, Catalytic hydrogenation | Imidazo[4,5-b]pyridinones | Synthesis of fused heterocyclic systems with biological importance. | rsc.org |

| Oxidative Addition | Anion of 2-nitropropane, K₃[Fe(CN)₆] | N(1)-(1-methyl-1-nitroethyl) derivatives | Formation of C-N bonds via radical-nucleophilic substitution pathways. | rsc.org |

| Nitration | Nitric acid, Sulfuric acid | 1,4-Dinitro-1H-imidazole | Creation of high-energy materials. | aip.orggoogle.com |

From a theoretical chemistry perspective, 4-nitroimidazole presents a fascinating case study for understanding electronic structure, reactivity, and decomposition pathways. aip.org Computational methods, such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) calculations, have been employed to investigate its molecular properties. aip.orgaip.org These studies explore the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and the energetics of reaction mechanisms like nitro-nitrite isomerization and NO₂ elimination. aip.orgaip.orgacs.org Such theoretical insights are crucial for predicting the stability, reactivity, and potential applications of 4-nitroimidazole derivatives, including their use as high-energy materials or as bioreductively activated prodrugs. nih.govaip.orgaip.org

Table 2: Selected Theoretical Data for Nitroimidazole Model Systems

| Property | Method | Value (kcal/mol) | Description | Reference(s) |

|---|---|---|---|---|

| NO₂ Elimination Barrier | MP2/6-31G(p,d) | 48.9 | Energy barrier for the elimination of NO₂ from the 4-nitroimidazole ground state. | aip.org |

| Nitro-nitrite Isomerization Barrier | MP2/6-31G(p,d) | 57.0 | Energy barrier for the isomerization to a nitrite (B80452) intermediate from the 4-nitroimidazole ground state. | aip.org |

| HOMO-LUMO Gap | DFT/B3LYP/6-311++G** | Not specified | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and stability. | aip.org |

Overview of Key Research Paradigms and Current Challenges Associated with this compound

The investigation of this compound is guided by several key research paradigms, which represent the philosophical and methodological frameworks within which studies are conducted. jumedicine.comgajrc.comhilarispublisher.com In chemical and medicinal research, a dominant paradigm is positivism , which relies on empirical, quantifiable observation to test hypotheses and establish cause-and-effect relationships. jumedicine.comresearchgate.net This is exemplified by structure-activity relationship (SAR) studies, where systematic structural modifications are made to a lead compound to correlate chemical structure with biological activity and optimize therapeutic efficacy. arkat-usa.orgwww.gov.uk

Another critical paradigm is the prodrug concept . Nitroimidazoles are often inactive until they are bioreductively activated within target organisms or cells, such as anaerobic bacteria or hypoxic tumor cells. nih.govunimib.it Research within this paradigm focuses on understanding the enzymatic reduction of the nitro group to generate reactive nitrogen species that are responsible for the compound's cytotoxic effects. nih.gov

Despite significant progress, research on this compound faces several current challenges :

Toxicity and Mutagenicity : A primary concern for nitroaromatic compounds is their potential for genotoxicity. unimib.itwww.gov.uk While many potent compounds have been identified, their development is often halted due to unacceptable toxicity profiles. A key challenge is to design molecules with a high therapeutic index, separating desired activity from adverse effects. unimib.itwww.gov.uk

Drug Resistance : The emergence of drug-resistant strains of bacteria and parasites poses a continuous threat, diminishing the effectiveness of existing nitroimidazole-based therapies. isca.meacs.org Overcoming these resistance mechanisms, which can involve altered metabolic activation of the drug, is a major focus of current research. unimib.it

Physicochemical Properties : Poor solubility and bioavailability are significant hurdles for many promising nitroimidazole derivatives, including advanced clinical candidates. unimib.it Improving these pharmaceutical properties through chemical modification or formulation strategies is essential for developing effective oral therapeutics.

Synthetic Complexity : The regioselective synthesis of specifically substituted 4-nitroimidazoles can be complex and result in low yields, hindering the rapid generation and testing of new analogues. derpharmachemica.comderpharmachemica.com Developing efficient, scalable, and regiocontrolled synthetic methods remains an important objective. ajrconline.org

Structure

3D Structure

Properties

Molecular Formula |

C3H2N3O2- |

|---|---|

Molecular Weight |

112.07g/mol |

IUPAC Name |

4-nitroimidazol-1-ide |

InChI |

InChI=1S/C3H2N3O2/c7-6(8)3-1-4-2-5-3/h1-2H/q-1 |

InChI Key |

BPKVYRNJCIMUNH-UHFFFAOYSA-N |

SMILES |

C1=C(N=C[N-]1)[N+](=O)[O-] |

Canonical SMILES |

C1=C(N=C[N-]1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Nitro 1 Imidazolide and Its Functionalized Derivatives

Regiocontrolled Synthesis of 4-Nitro-1-imidazolide Scaffolds

The precise placement of substituents on the imidazole (B134444) ring is paramount for the desired chemical reactivity and biological activity of the final products. Regiocontrolled synthesis focuses on selectively functionalizing specific positions, particularly the N1 and C4 positions.

The introduction of a nitro group at the C4 position of the imidazole ring is a foundational step. Direct nitration of imidazole is challenging as it often yields a mixture of 4-nitro and 5-nitro isomers. google.com

Classic nitration involves treating the imidazole precursor with a mixture of fuming nitric acid and fuming sulfuric acid. google.com For instance, imidazole can be directly nitrated to 4-nitroimidazole (B12731) using a mixed acid nitrating agent of 70% nitric acid and oleum (B3057394) at 125°C for 8 hours, though yields may be as low as 46%. google.com Optimization of these conditions is crucial. One improved method involves warming a sulfuric acid solution of imidazole to between 65°C and 110°C before adding nitric acid, which helps to control the exothermic reaction. google.com

Another strategy involves the nitration of 4-nitroimidazole to produce 1,4-dinitroimidazole, which can be achieved by dissolving it in a chilled solution of acetic anhydride (B1165640) and acetic acid, followed by the dropwise addition of concentrated nitric acid. The temperature is then carefully raised to between 20-40°C. This process proceeds through electrophilic aromatic substitution where nitronium ions target the N1 position.

Table 1: Comparison of Nitration Methods for Imidazole Precursors

| Precursor | Nitrating Agent/System | Conditions | Product(s) | Reported Yield | Reference |

|---|---|---|---|---|---|

| Imidazole | 70% HNO₃ / Oleum | 125°C, 8 hours | 4-Nitroimidazole | ~46% | google.com |

| Imidazole | HNO₃ / H₂SO₄ | Warm to 65-110°C before HNO₃ addition | 4-Nitroimidazole | Improved control | google.com |

| 4-Nitroimidazole | Conc. HNO₃ / Acetic Anhydride / Acetic Acid | 0-5°C, then warm to 20-40°C, 1-3 hours | 1,4-Dinitroimidazole | High | |

| Imidazole | N₂O₅ / Fuming HNO₃ / Superacid Catalyst | 25-50°C | 4-Nitroimidazole | 72-90% | google.com |

Once 4-nitro-1H-imidazole is obtained, N1-alkylation or acylation is a common subsequent step for creating diverse derivatives. The challenge lies in achieving regioselectivity, as alkylation can occur at either the N1 or N3 (tautomerically equivalent to N1 in the 4(5)-nitroimidazole form) position. Basic media generally favor the formation of the 4-nitro isomer, which is the desired product in this context. iau.ir

A high-yield method for N-alkylation involves reacting 2-methyl-4(5)-nitro-1H-imidazole with alkyl halides in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110–120°C. tandfonline.com Another approach utilizes phase-transfer catalysis (PTC) with tetrabutylammonium (B224687) bromide (TBAB) as the catalyst, allowing the reaction to proceed at room temperature in acetonitrile (B52724), which offers mild conditions and high regioselectivity. iau.irresearchgate.net Studies have shown that for 4-nitroimidazole, alkylation is favored at the N1 position. derpharmachemica.com Heating the reaction to 60°C in acetonitrile with K₂CO₃ as the base can significantly improve yields, with reported values between 66-85%. derpharmachemica.comderpharmachemica.comresearchgate.net

Table 2: N1-Alkylation Conditions for 4-Nitro-1H-imidazole

| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Alkyl Halides | K₂CO₃ | DMF | 110-120°C | High | tandfonline.com |

| Benzyl/Butyl Halides | K₂CO₃ / TBAB (PTC) | Acetonitrile | Room Temperature | Excellent | researchgate.net |

| Various Alkylating Agents | K₂CO₃ | Acetonitrile | 60°C | 66-85% | derpharmachemica.comderpharmachemica.comresearchgate.net |

| Alkylating Agents | KOH or K₂CO₃ | DMSO or DMF | Room Temperature | Low (improved with K₂CO₃/Acetonitrile) | derpharmachemica.comderpharmachemica.com |

Nitration Strategies and Optimization for Imidazole Precursors

Halogenation and Dehalogenation Protocols for Structural Diversification

Halogen atoms serve as versatile handles in organic synthesis, allowing for further functionalization through cross-coupling reactions or acting as blocking groups.

The selective introduction of halogens onto the 4-nitroimidazole core is a key strategy for creating advanced intermediates. A widely used method for synthesizing 2-bromo-4-nitroimidazole (B1265489) starts with the dibromination of 4-nitroimidazole using bromine (Br₂) and sodium bicarbonate in water, which yields 2,5-dibromo-4-nitroimidazole. This reaction is typically performed at 0–5°C to control the reaction rate.

For iodination, electrophilic methods have been developed. A high-yielding route to 4-nitro-5-iodoimidazoles uses a potassium iodide (KI), nitric acid (HNO₃), and acetic acid (AcOH) system. tandfonline.comlookchem.comresearchgate.net When this system is applied to 2-unsubstituted-4-nitroimidazoles, di-iodination occurs, yielding 2,5-diiodo-4-nitroimidazoles. tandfonline.comresearchgate.net Another one-pot method to produce 2,4,5-trinitroimidazole starts from 4-nitroimidazole using a 65% HNO₃/KI/AcOH system, which proceeds through a 4-nitro-2,5-diiodoimidazole intermediate. energetic-materials.org.cn

Reductive dehalogenation is a crucial technique, often employed to selectively remove a halogen atom that was introduced to direct other substitutions. A prominent example is the synthesis of 2-bromo-4-nitroimidazole from 2,5-dibromo-4-nitroimidazole. acs.orgacs.org The selective removal of the bromine atom at the 5-position is achieved using a reductive deiodination strategy with potassium iodide (KI) and sodium sulfite (B76179) (Na₂SO₃) in acetic acid at elevated temperatures (around 120°C). This process selectively removes the more reactive halogen at the C5 position while leaving the C2-bromo substituent intact. Similar selective dehalogenation can be performed on chloro- and bromo-substituted nitroimidazoles, where reduction preferentially occurs at the 5-position of the imidazole ring. google.com These dehalogenation reactions are often components of multi-step syntheses for complex drug molecules.

Selective Bromination and Iodination Procedures on the Imidazole Ring

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. In the context of this compound synthesis, several green approaches have been explored.

One significant development is the move away from corrosive mixed acids (sulfuric and nitric acid) for nitration. A greener process uses a mesoporous SO₄²⁻/ZrO₂-CeO₂ superacid as a catalyst with an N₂O₅/fuming nitric acid solution as the nitrating agent. google.com This method avoids traditional mixed acids, allows for easier product separation, and enables catalyst recovery, leading to a more environmentally friendly process with high yields (72-90%). google.com

Microwave-assisted synthesis is another key green technique applied to imidazole derivatives. It can significantly reduce reaction times and the use of volatile organic solvents. mdpi.comrasayanjournal.co.inresearchgate.net For instance, the synthesis of imidazole-based hybrids has been achieved by irradiating nitroimidazoles and active methylene (B1212753) compounds in water at 90°C for just 5–10 minutes, resulting in a precipitate that can be easily filtered. nih.gov The use of heterogeneous catalysts, such as CuO@g-C₃N₄, also aligns with green principles by allowing for easy recovery and reuse of the catalyst, promoting the synthesis of highly substituted imidazoles in environmentally benign solvents like ethanol. researchgate.net

Catalytic Approaches and Process Intensification for this compound Derivatives (e.g., One-Pot and Flow Chemistry)

Process intensification in chemical synthesis aims to develop more efficient, safer, and environmentally benign manufacturing methods. For the synthesis of functionalized 4-nitroimidazole derivatives, catalytic approaches, one-pot reactions, and flow chemistry represent key strategies to achieve these goals.

Catalytic Approaches

Catalysis is fundamental to the efficient synthesis of complex 4-nitroimidazole derivatives. Palladium-based catalysts, in particular, have been instrumental in facilitating cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.

Research has demonstrated the use of a recoverable palladium on aluminum oxy-hydroxide nanoparticle (Pd/AlO(OH) NPs) catalyst for the N-arylation of imidazoles. biomedres.usbiomedres.us However, when applied to 4-nitroimidazole, the strong electron-withdrawing nature of the nitro group weakens the nucleophilicity of the imidazole ring, resulting in lower reaction yields. biomedres.usbiomedres.us For instance, the synthesis of 1-(4-Bromophenyl)-4-nitro-1H-imidazole using this method yielded a product but in low quantities, highlighting the electronic challenges that must be overcome in derivatizing this scaffold. biomedres.us

While direct catalytic functionalization of the 4-nitroimidazole core can be challenging, catalytic reactions are highly effective on pre-functionalized intermediates. One-pot Suzuki-Miyaura and Sonogashira cross-coupling reactions have been successfully developed for di-halogenated nitroimidazoles, demonstrating a powerful method for creating diverse derivatives. mdpi.com

Table 1: Catalytic Reactions for the Synthesis of Functionalized Nitroimidazole Derivatives

| Reaction Type | Catalyst | Substrate | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Arylation | Pd/AlO(OH) NPs | 4-Nitroimidazole | KOH, H₂O/IPA, Ultrasonic conditions | 1-Aryl-4-nitroimidazoles | biomedres.usbiomedres.us |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Na₂CO₃, DME/EtOH/H₂O, 60 °C, Microwave | 2-Bromo-4-aryl-1-methyl-5-nitroimidazoles | mdpi.com |

| Suzuki-Miyaura / Sonogashira (One-Pot) | Pd(OAc)₂ | 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | Arylboronic acid followed by terminal alkyne, Na₂CO₃, Microwave | 2-Alkynyl-4-aryl-1-methyl-5-nitroimidazoles | mdpi.com |

One-Pot and Flow Chemistry

Process intensification is further advanced through one-pot and flow chemistry techniques, which reduce reaction steps, minimize waste, and improve safety and control.

One-Pot Synthesis : This strategy involves conducting multiple reaction steps in a single reactor without isolating intermediates, saving time, solvents, and resources. A notable example is the one-pot regioselective bis-Suzuki-Miyaura reaction performed on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole. mdpi.com This method allows for the sequential and controlled introduction of different aryl groups at specific positions on the imidazole ring under microwave irradiation, providing a rapid route to complex, disubstituted nitroimidazoles. mdpi.com Similarly, one-pot procedures have been employed in the synthesis of the anti-tuberculosis drug Pretomanid, where deprotection and cyclization steps involving a 2-bromo-4-nitro-1H-imidazole intermediate are combined to streamline the process. researchgate.net

Flow Chemistry : Continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, making it ideal for hazardous or fast reactions. The synthesis of radiolabeled nitroimidazole derivatives, which are valuable in medical imaging, has been significantly improved using flow chemistry. researchgate.net For example, the automated, continuous flow synthesis of an [¹⁸F]-labeled 2-nitroimidazole (B3424786) derivative was developed to produce this potent hypoxia imaging agent efficiently. researchgate.net This approach is particularly advantageous for reactions involving short-lived radioactive isotopes, enabling rapid synthesis and purification. The use of flow reactors is also considered for industrial-scale nitration processes to enhance safety and efficiency.

Large-Scale Preparative Methods and Industrialization Considerations for this compound as a Building Block

4-Nitro-1H-imidazole is a critical starting material, or building block, for the synthesis of several important pharmaceuticals, particularly anti-tubercular and anti-parasitic drugs. researchgate.netacs.org The development of robust, safe, and scalable manufacturing processes for its key intermediates is therefore essential for ensuring a reliable drug supply.

Large-Scale Synthesis of Key Intermediates

A crucial intermediate derived from 4-nitroimidazole is 2-bromo-4-nitro-1H-imidazole, a key component in the synthesis of the anti-tuberculosis drug Pretomanid. acs.orgvcu.edu An efficient, two-step method for its production has been developed and proven on a kilogram scale. acs.orgvcu.edu

Dibromination : The process begins with the dibromination of 4-nitroimidazole using bromine in the presence of a base like sodium bicarbonate in an aqueous medium. This step produces 2,5-dibromo-4-nitro-1H-imidazole with good yield and high purity. vcu.edu

Selective Debromination : The second step involves the selective removal of the bromine atom at the C-5 position. This is achieved through a reductive deiodination strategy, using reagents such as potassium iodide and sodium sulfite, to yield the desired 2-bromo-4-nitroimidazole. researchgate.netacs.orgvcu.edu

This scalable process has been demonstrated to produce the final intermediate in high yield and quality, making it suitable for industrial production. acs.org

Table 2: Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole from 4-Nitroimidazole

| Step | Starting Material | Reagents | Scale | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| 1. Dibromination | 4-Nitroimidazole | Br₂, NaHCO₃, H₂O | 1.0 kg | ~88% | >98% | vcu.edu |

| 2. Selective Debromination | 2,5-Dibromo-4-nitro-1H-imidazole | NaI, Na₂SO₃, DMF | 1.85 kg | ~66% | ≥99% | researchgate.netvcu.edu |

| Overall Process | Kilogram | ~57-60% | High | vcu.edu |

Industrialization Considerations

Transitioning a synthesis from the laboratory to an industrial plant requires careful consideration of safety, cost, and environmental impact.

Reagent Selection : For large-scale operations, highly hazardous reagents are often replaced with safer alternatives. In the synthesis of 2-bromo-4-nitro-1H-imidazole, the use of liquid bromine, which is dangerous to handle and transport, has been successfully replaced by a system of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). This alternative achieved similar yields and purity on a 1 kg scale, making the process more suitable for plant-scale synthesis. vcu.edu

Protecting Group Strategies : In multi-step syntheses, protecting groups are often necessary to ensure regioselectivity. For the production of 2-chloro-4-nitroimidazole (B123238) derivatives, which are intermediates for the drug Delamanid, the imidazole nitrogen is temporarily protected with groups like tert-Butoxycarbonyl (Boc) or Tetrahydropyran (THP). google.com This strategy directs the subsequent chlorination to the C-2 position before the protecting group is removed under acidic conditions. google.com

Optimization of Starting Material Synthesis : The quality and cost of the final drug product depend heavily on the initial building blocks. Efficient industrial methods for producing 4-nitroimidazole itself have been developed. One such method uses dinitrogen pentoxide (N₂O₅), a "green" nitrating agent, to nitrate (B79036) imidazole. This process is reported to achieve yields as high as 95.5% with a purity of 99.8%, providing a high-quality starting material for subsequent transformations. google.com

These advancements in large-scale preparation and process optimization ensure that vital building blocks derived from 4-nitroimidazole can be manufactured safely and economically to meet the demands for life-saving medicines.

Mechanistic and Reactivity Studies of 4 Nitro 1 Imidazolide

Fundamental Reaction Pathways and Elucidation of Intermediates Involving 4-Nitro-1-imidazolide

The reactivity of this compound is characterized by several fundamental reaction pathways, including oxidation, reduction, and substitution reactions. The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides. Conversely, the nitro group can be oxidized to form nitroso or other higher oxidation state derivatives. The imidazole (B134444) ring itself can undergo nucleophilic substitution, particularly at positions adjacent to the electron-withdrawing nitro group, allowing for further functionalization. vulcanchem.com

In the gas phase, upon UV excitation, nitroimidazoles like 4-nitroimidazole (B12731) have been observed to decompose, yielding the NO molecule as an initial product. aip.orgcolostate.edu This process is largely independent of the specific excitation wavelength. aip.orgcolostate.edu Theoretical calculations suggest that the thermal decomposition on the ground state potential energy surface involves competitive pathways of NO2 elimination and nitro-nitrite isomerization. aip.orgcolostate.edu

Electrophilic and Nucleophilic Reactivity Profiles of the 4-Nitroimidazole Ring System

The 4-nitroimidazole ring system exhibits distinct electrophilic and nucleophilic reactivity. The presence of the nitro group, a strong electron-withdrawing group, significantly enhances the electrophilicity of the imidazole ring. vulcanchem.com This makes the ring susceptible to nucleophilic attack. vulcanchem.com For instance, in 2,5-dibromo-4-nitro-1H-imidazole, the bromine atoms can be substituted by nucleophiles.

Conversely, the imidazole ring also possesses sites for electrophilic attack. Theoretical studies on N-alkylation of nitroimidazoles indicate the presence of two nucleophilic sites due to tautomeric equilibrium, which can be attacked by electrophiles like alkyl halides. unab.cl The regioselectivity of these reactions is influenced by the position of the nitro group and reaction conditions. For 4-nitroimidazole, alkylation is favored at the N-1 position. derpharmachemica.comderpharmachemica.com The basicity of the N3 atom is a key factor in its nucleophilic character and can be influenced by substituents on the ring. sci-hub.se

Thermal and Photochemical Decomposition Mechanisms of this compound Derivatives

The decomposition of this compound derivatives can be induced by both thermal and photochemical means, proceeding through complex mechanisms.

Role of Conical Intersections in Excited State Decomposition Dynamics

Upon electronic excitation, for instance by UV light, the decomposition dynamics of nitroimidazoles are governed by conical intersections. aip.orgcolostate.edu Quantum chemical calculations reveal that electronically excited nitroimidazole molecules relax from the S2 state to the S1 state through a conical intersection. aip.orgcolostate.edudntb.gov.ua From the S1 potential energy surface, the molecule can undergo nitro-nitrite isomerization, which ultimately leads to the formation of NO. aip.orgcolostate.educolostate.edu These conical intersections provide an efficient pathway for the molecule to transition between electronic states, playing a crucial role in the photodecomposition mechanism. aip.orgcolostate.edu

Kinetic and Thermodynamic Parameters Governing this compound Transformations

The kinetics of the decomposition of 4-nitroimidazole have been investigated using techniques such as thermogravimetric-differential thermal analysis (TG-DTA). acs.orgnih.gov Isoconversional methods have been employed to determine the kinetic parameters. The activation energy for the decomposition is not constant, indicating a multi-step reaction mechanism. acs.orgnih.gov

The vertical excitation energies for 4-nitroimidazole have been calculated, with the S1 and S2 states having energies of 3.92 eV and 4.70 eV, respectively, at the CASSCF(10,7)/6-31G(d) level of theory. aip.org The energy barriers for C-NO2 bond dissociation and nitro-nitrite isomerization on the ground state potential energy surface have been calculated to be comparable, around 80 kcal/mol. aip.orgcolostate.edu

The photolysis of 4-nitroimidazole in aqueous solution under near-UV irradiation follows first-order kinetics. mdpi.com The atmospheric photolysis rate has been determined, corresponding to a specific atmospheric lifetime. mdpi.com

Influence of Substituent Effects and Solvent Systems on this compound Reactivity

The reactivity of the 4-nitroimidazole scaffold is significantly modulated by the nature and position of substituents on the imidazole ring and the surrounding solvent environment.

Substituent effects play a critical role in determining the stability and reactivity of nitroimidazole derivatives. Electron-withdrawing groups, such as additional nitro groups or halogens, increase the electrophilicity of the imidazole ring. The position of the nitro group (e.g., 2-nitro vs. 4-nitro) and other substituents influences the molecule's stability, physicochemical properties, and chemical reactivity. sci-hub.seaip.org For example, the basicity of the N3 atom and the dipole moment of the molecule are sensitive to these substituent effects. sci-hub.se In alkylation reactions, the position of the nitro group dictates the regioselectivity of the attack. derpharmachemica.comderpharmachemica.com

Strategic Applications of 4 Nitro 1 Imidazolide in Chemical Synthesis

4-Nitro-1-imidazolide as a Key Precursor in Heterocyclic Chemistry

This compound serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds. The presence of the nitro group, an electron-withdrawing functionality, activates the imidazole (B134444) ring, making it susceptible to various chemical transformations. This reactivity is harnessed by chemists to construct more complex heterocyclic systems.

One notable application is in the synthesis of purines and their derivatives. The commercially available 4-nitroimidazole (B12731) can be transformed in a few steps into 4-aminoimidazolyl-5-carboximes or N-[1-(4-amino-1H-imidazol-5-yl)methylidene]-N-(aryl)amine derivatives, which can then be cyclized to form the final purine (B94841) products. mdpi.com This methodology highlights the utility of the nitroimidazole core in building fused heterocyclic systems of significant biological importance.

Furthermore, 4-nitroimidazole derivatives are crucial intermediates in the preparation of other functionalized imidazoles. For instance, the alkylation of 4-nitroimidazole is a key step in producing various N-alkyl-4-nitroimidazoles. tandfonline.comderpharmachemica.comtandfonline.com These reactions often exhibit regioselectivity, with the alkylation favoring the N-1 position, influenced by factors such as the solvent and base used. derpharmachemica.com These N-substituted 4-nitroimidazoles can then be used in subsequent reactions to introduce further diversity into the molecular structure. For example, they are precursors for creating hybrid molecules containing both imidazole and other heterocyclic rings like 1,3,4-thiadiazole. finechem-mirea.rufinechem-mirea.ru

The reactivity of the nitro group itself can be exploited. For example, reduction of the nitro group to an amino group provides a handle for further functionalization, opening pathways to a different class of imidazole derivatives. The inherent reactivity of the 4-nitroimidazole scaffold makes it a versatile starting material for constructing a diverse range of heterocyclic structures.

Its Role in the Synthesis of Complex Organic Molecules and Scaffolds

The utility of this compound extends beyond simple heterocycles to the assembly of complex organic molecules and molecular scaffolds, many of which have applications in medicinal chemistry. The nitroimidazole moiety is a recognized pharmacophore, and its incorporation into larger molecules can impart specific biological activities. mdpi.comnih.gov

A significant area of application is in the synthesis of compounds with potential therapeutic properties. For instance, derivatives of 4-nitroimidazole have been explored for their anticancer, antibacterial, and antiviral activities. derpharmachemica.combohrium.comarkat-usa.orgresearchgate.net The synthesis of these complex molecules often involves multi-step sequences where the 4-nitroimidazole core is strategically introduced and modified. For example, new 4-nitroimidazole derivatives bearing aryl piperazines have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. arkat-usa.orgresearchgate.net

The synthesis of these complex structures often involves the initial preparation of a functionalized 4-nitroimidazole derivative, which is then coupled with other molecular fragments. For example, 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-propanoyl chloride, derived from a 4-nitroimidazole precursor, can be reacted with various piperazine (B1678402) nucleophiles to generate a library of compounds with potential anticancer activity. arkat-usa.org Similarly, "click chemistry" has been employed to synthesize 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles, creating hybrid molecules with potential anticancer properties. nih.gov

The development of synthetic routes to clinically relevant drugs also highlights the importance of 4-nitroimidazole derivatives. For instance, intermediates like 2,5-dibromo-4-nitro-1H-imidazole are crucial in the synthesis of the anti-tubercular drug delamanid. This dibrominated compound can be selectively debrominated to provide key precursors for further elaboration. Another example is the use of 2-bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole as an intermediate in the synthesis of another anti-tuberculosis drug, PA-824.

Development of Novel Reagents and Synthetic Methodologies Derived from this compound

The unique reactivity of this compound and its derivatives has led to the development of novel reagents and synthetic methodologies. The electron-deficient nature of the 4-nitroimidazole ring makes it a useful platform for exploring new chemical transformations.

One such development is the use of 5-azido-1-methyl-4-nitro-1H-imidazole as a highly electrophilic azide (B81097) in a catalyst- and additive-free three-component reaction. This reaction, involving cyclic ketones and cycloaliphatic amines, affords novel N-(4-nitroimidazol-5-yl)-amidines, demonstrating a new approach to the synthesis of this class of compounds. researchgate.net

Furthermore, methodologies have been developed for the regioselective synthesis of N-alkyl-4-nitroimidazoles. derpharmachemica.comresearchgate.net These methods often involve the careful selection of reaction conditions, such as the base and solvent, to control the position of alkylation on the imidazole ring. For example, using potassium carbonate in acetonitrile (B52724) at elevated temperatures has been shown to be effective for the N-1 alkylation of 4-nitroimidazole, leading to good yields of the desired products. derpharmachemica.com

The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful methodology that has been applied to 4-nitroimidazole derivatives. This reaction allows for the direct introduction of functional groups onto the imidazole ring, ortho to the nitro group. mdpi.com For instance, this method has been used to synthesize 4-nitro-5-isocyanomethylimidazole derivatives, which are valuable precursors for the synthesis of purines. mdpi.com

The development of these novel reagents and methodologies expands the synthetic chemist's toolkit, enabling the construction of complex molecules with greater efficiency and control.

Contributions to Polymer Chemistry and Catalysis as an Additive or Catalyst

While the primary applications of this compound are in the synthesis of discrete organic molecules, it also finds utility in the fields of polymer chemistry and catalysis.

In polymer chemistry, 4-nitroimidazole can be used as an additive in polymerization and polycondensation reactions. google.com Its presence can influence the properties of the resulting polymers.

As a catalyst, 4-nitroimidazole has been shown to be effective in certain organic reactions. google.com Specifically, it can catalyze epoxy compound reactions, aldol (B89426) reactions, and condensation reactions involving malonic esters or methyl acetoacetate. google.com The catalytic activity likely stems from the specific electronic and structural features of the 4-nitroimidazole molecule. Palladium nanoparticles supported on aluminum hydroxide (B78521) (Pd/AlO(OH) NPs) have been used as a recoverable catalyst for the N-arylation of imidazoles, including 4-nitroimidazole, with aryl halides. biomedres.usbiomedres.us However, the electron-withdrawing nature of the nitro group can reduce the nucleophilicity of the imidazole, leading to lower yields in some cases. biomedres.usbiomedres.us

Integration into the Synthesis of High-Performance Energetic Materials (e.g., Polynitroimidazoles)

The high nitrogen content and the presence of the nitro group make this compound and its derivatives attractive precursors for the synthesis of high-performance energetic materials. google.comaip.org Polynitroimidazoles, in particular, are a class of energetic materials that exhibit high density, good detonation performance, and often lower sensitivity compared to traditional explosives. aip.orgnih.govwiley.commdpi.com

The synthesis of these materials often starts with a simple nitroimidazole core, which is then further nitrated to introduce additional nitro groups. nih.govresearchgate.netarkat-usa.org For example, 4-nitroimidazole can be nitrated to produce dinitro- and trinitroimidazoles. researchgate.net The conditions for these nitration reactions are critical and often involve strong nitrating agents like mixtures of nitric acid and sulfuric acid or nitric acid and acetic anhydride (B1165640). nih.govarkat-usa.org

Functionalization of the nitrogen atom of the imidazole ring is another strategy to tune the properties of the resulting energetic materials. nih.gov For instance, N-trinitromethyl and N-nitromethyl groups have been introduced onto the nitroimidazole ring to create a new family of energetic compounds with desirable properties such as high density and positive oxygen balance. nih.gov

Computational and Theoretical Investigations of 4 Nitro 1 Imidazolide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to studying the behavior of molecular systems. rsdjournal.org These methods solve the Schrödinger equation for a molecule to provide detailed information about its electronic structure and energy. researchgate.net For nitroimidazole derivatives, these calculations are crucial for understanding their stability, reactivity, and potential as energetic materials or pharmacophores. tandfonline.com

Density Functional Theory (DFT) has become a primary method for investigating the properties of nitroimidazole compounds. aip.org This approach is used to determine optimized molecular structures, thermodynamic properties, and various reactivity descriptors. aip.orgresearchgate.net A common functional used for these studies is B3LYP, often paired with basis sets like 6-311++G** or 6-31G, to calculate structural parameters and heats of formation. aip.org

DFT calculations allow for the prediction of key reaction parameters by modeling transition states and activation energies, which can help in optimizing synthetic routes. For instance, studies on the alkylation of 4-nitro-1H-imidazole have used DFT to analyze reactivity and regioselectivity, with results aligning with experimental observations. researchgate.net The theory is also applied to understand the electronic environment of the imidazole (B134444) ring, which is significantly influenced by the electron-withdrawing effects of the nitro group.

Table 1: Representative DFT Functionals and Basis Sets Used in Nitroimidazole Studies

| Study Focus | Functional | Basis Set | Reference |

|---|---|---|---|

| Structural & NLO Properties | B3LYP | 6-311++G** | aip.org |

| Heats of Formation | B3LYP | 6-31G | |

| Vibrational & Electronic Aspects | DFT Calculations | Not Specified | researchgate.net |

For processes involving electronic excitation, such as photochemical reactions or decomposition, ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed. aip.orgcolostate.edu These methods are essential for exploring potential energy surfaces (PESs) of both ground and excited states to elucidate complex reaction mechanisms. aip.org

Studies on the decomposition of 4-nitroimidazole (B12731) using CASSCF have revealed that upon UV excitation, the molecule undergoes a nitro-nitrite isomerization on the first excited state (S1) potential energy surface, leading to the formation of a nitric oxide (NO) molecule. aip.orgcolostate.edu This process is facilitated by conical intersections, which are points where different electronic potential energy surfaces cross. aip.orgcolostate.edu The CASSCF calculations show that electronically excited nitroimidazole molecules can relax from a second excited state (S2) to the S1 state through a conical intersection, from which the isomerization and subsequent dissociation occur. aip.orgcolostate.edu The active space for these calculations typically includes orbitals from the imidazole ring and the nitro group, such as π-bonding and antibonding orbitals and nonbonding orbitals on the oxygen atoms. aip.orgcolostate.edu

Table 2: Key Findings from CASSCF Analysis of 4-Nitroimidazole Decomposition | Feature | Description | Reference | | :--- | :--- | :--- | | Excited States | The lowest lying excited states are identified as (n, π), (n, π), and (π, π*), corresponding to S1, S2, and S3 states. aip.org | | Primary Mechanism | Nitro-nitrite isomerization on the S1 potential energy surface is the key step following electronic excitation. aip.orgcolostate.edu | | Role of Conical Intersections | Conical intersections between excited states (e.g., S2/S1) play a crucial role in the relaxation and decomposition pathway. aip.orgcolostate.edu | | Initial Product | The NO molecule is observed as an initial decomposition product. aip.orgcolostate.edu |

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. researchgate.net A small energy gap generally signifies high chemical reactivity and a greater ability for the molecule to be polarized. researchgate.net For nitroimidazole derivatives, the HOMO and LUMO energies are often determined using DFT calculations. aip.org The analysis of these frontier orbitals helps in understanding electron transfer processes and predicting how the molecule will interact with other reactants. ossila.com For example, in a study of 1,4-dinitro-1H-imidazole, the HOMO and LUMO energies were determined using the B3LYP/6-311++G** level of theory to assess its reactivity. aip.org

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. aip.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying charge. uni-muenchen.de Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.de

In nitroimidazole derivatives, MEP analysis consistently shows a significant negative potential around the nitro group due to the high electronegativity of the oxygen atoms. aip.orgacs.org This indicates that the nitro group is a primary site for interactions with electrophiles or for forming hydrogen bonds. acs.orgamu.edu.pl The distribution of charge across the rest of the molecule, including the imidazole and any phenyl rings, is influenced by the attached substituents. amu.edu.pl For example, in 1-phenyl-4-nitroimidazole, the nitro group is globally negatively charged, which is consistent with its electron-withdrawing nature. acs.org This detailed charge distribution analysis helps explain intermolecular interactions and chemical reactivity. aip.orgacs.org

Studies of Intermolecular Interactions and Crystal Packing by Computational Methods

Computational methods are widely used to analyze how molecules like 4-nitro-1-imidazolide arrange themselves in the solid state. researchgate.net The study of intermolecular interactions is crucial for predicting crystal structures and understanding the forces that stabilize the crystal lattice. ucl.ac.ukorientaljphysicalsciences.org

Hirshfeld surface analysis is a popular technique for visualizing and quantifying intermolecular contacts in a crystal. researchgate.net It partitions crystal space into regions associated with each molecule, allowing for the identification of different types of interactions, such as hydrogen bonds (e.g., C-H···O), π-π stacking, and other van der Waals forces. researchgate.netnih.gov For example, topological analysis of the electron density in 1-phenyl-4-nitroimidazole confirmed the presence of weak C-H···O and C-H···N hydrogen bonds that contribute to the crystal packing. acs.org

Another approach involves calculating interaction energies between molecular pairs using methods like PIXEL, which partitions the total energy into coulombic, polarization, dispersion, and repulsion components. orientaljphysicalsciences.org These calculations provide a quantitative understanding of the strength and nature of the interactions governing the crystal structure. orientaljphysicalsciences.orgnih.gov Such studies have shown that the charge distribution of nitro groups is highly dependent on their conformation and local environment within the crystal. ucl.ac.uk

In Silico Approaches for Rational Design and Exploration of this compound Analogues

In silico methods, which refer to computer-based simulations, play a vital role in the rational design of new molecules. nih.gov By starting with a core structure like 4-nitroimidazole, researchers can computationally design and evaluate novel analogues with potentially enhanced properties for various applications, particularly in medicinal chemistry. researchgate.netbohrium.com

This process often involves creating a virtual library of derivatives by modifying the parent structure and then using computational tools to predict their biological activity, toxicity, and other properties. nih.gov For instance, new 4-nitroimidazole analogues have been designed and screened in silico for their potential as anticancer and antitubercular agents. researchgate.net Molecular docking simulations are frequently used to predict how these designed analogues will bind to specific biological targets, such as proteins or enzymes, which can help in understanding their mechanism of action and prioritizing them for synthesis. bohrium.com These computational approaches accelerate the drug discovery process by identifying promising lead compounds for further experimental development. researchgate.netbohrium.com

Advanced Analytical and Spectroscopic Methodologies for 4 Nitro 1 Imidazolide Characterization

High-Resolution Mass Spectrometry Techniques for Molecular Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of 4-nitro-1H-imidazole, providing unequivocal confirmation of its elemental composition through highly accurate mass measurements of the molecular ion. Techniques such as Electrospray Ionization (ESI) and high-resolution analyzers like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed. rsc.orgacs.org ESI-MS is particularly useful for validating molecular ion peaks and analyzing fragmentation patterns.

For 4-nitro-1H-imidazole (C₃H₃N₃O₂), HRMS can distinguish its exact mass from other species with the same nominal mass, thus confirming its molecular formula. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment the molecular ion. The resulting fragmentation pattern provides data that helps to confirm the structure of the imidazole (B134444) ring and the position of its substituents. researchgate.net Analysis of these fragmentation ions helps to piece together the molecular structure, confirming the presence of the nitroimidazole core. researchgate.net

Table 1: High-Resolution Mass Spectrometry Data for 4-Nitro-1H-imidazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₃N₃O₂ | nih.gov |

| Molecular Weight | 113.08 g/mol | nih.gov |

| Exact Mass (Computed) | 113.02255 | nih.gov |

| Analysis Mode | GC-MS, ESI-MS | nih.gov |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of 4-nitroimidazole (B12731) in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide direct information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov The number of signals, their chemical shifts, and their coupling patterns are used to confirm the regiochemistry, for instance, distinguishing the 4-nitro isomer from the 5-nitro isomer. nih.gov

Due to tautomerism, the NMR spectra of 4-nitro-1H-imidazole can be influenced by the solvent and temperature, as the proton on the nitrogen can rapidly exchange between the two nitrogen atoms. ipb.pt In a solvent like DMSO-d₆, the N-H proton is observable, and the two C-H protons on the imidazole ring show distinct chemical shifts. chemicalbook.com For example, the ¹H NMR spectrum in DMSO-d₆ shows two signals for the ring protons at approximately 8.30 ppm and 7.85 ppm. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons. ¹H-¹⁵N HMBC experiments can be particularly insightful for confirming the attachment site of the nitro group and observing the electronic environment of the nitrogen atoms. ipb.pt

Table 2: Representative ¹H NMR Chemical Shifts for 4-Nitroimidazole Derivatives in DMSO-d₆

| Compound | H-2 (ppm) | H-5 (ppm) | Other Protons (ppm) | Reference |

|---|---|---|---|---|

| 4-Nitro-1H-imidazole | 8.30 | 7.85 | ~13 (N-H) | chemicalbook.com |

| 1-Methyl-4-nitro-1H-imidazole | 8.35 | 7.80 | 3.75 (N-CH₃) | derpharmachemica.com |

Table 3: Representative ¹³C NMR Chemical Shifts for 4-Nitroimidazole Derivatives in DMSO-d₆

| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) | Reference |

|---|---|---|---|---|---|

| 1-Methyl-4-nitro-1H-imidazole | 122.6 | 146.9 | 138.1 | 34.2 (N-CH₃) | derpharmachemica.com |

| 1-(Propan-2-one)-4-nitro-1H-imidazole | 122.7 | 146.7 | 138.2 | 200.9 (C=O), 56.3 (CH₂), 26.9 (CH₃) | derpharmachemica.com |

X-ray Diffraction for Solid-State Structural Elucidation and Intermolecular Interaction Analysis

Beyond the intramolecular structure, X-ray diffraction is crucial for analyzing the supramolecular assembly, which is dictated by intermolecular interactions. In the crystal lattice of nitroimidazole derivatives, hydrogen bonding is a dominant organizing force. iucr.org Specifically, N-H···N hydrogen bonds between the imidazole donor and an acceptor nitrogen on a neighboring molecule are common, often leading to the formation of infinite chains or "tape" motifs. iucr.orgrsc.org Other weak interactions, such as C-H···O contacts involving the nitro group, and potential π-π stacking, also play a role in stabilizing the crystal packing. researchgate.netresearchgate.net Analysis of these interactions is fundamental to understanding the physical properties of the material.

Table 4: Crystal Structure Data for 4(5)-Nitroimidazole

| Parameter | Value | Reference |

|---|---|---|

| CCDC Number | 1412685 (for 4,5-dinitro-1H-imidazole) | iucr.org |

| Associated Article (for 4(5)-nitroimidazole) | De Bondt, H. L., et al. (1993) | nih.gov |

| Formula | C₃H₃N₃O₂ | nih.gov |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P 1 2₁/n 1 | nih.gov |

| a (Å) | 6.9559 | nih.gov |

| b (Å) | 9.9130 | nih.gov |

| c (Å) | 7.3045 | nih.gov |

| β (°) | 119.41 | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Mechanistic Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and effective method for identifying the functional groups present in 4-nitroimidazole. The spectra are characterized by absorption bands or scattering peaks corresponding to the specific vibrational frequencies of the molecule's bonds.

The most prominent features in the IR spectrum of a nitro-containing compound are the strong absorption bands associated with the nitro (NO₂) group. These typically appear as two distinct bands: an asymmetric stretching vibration and a symmetric stretching vibration. rsc.org For related nitroaromatic compounds, these are often found around 1500-1550 cm⁻¹ and 1330-1360 cm⁻¹, respectively. rsc.org The spectrum also contains characteristic bands for the N-H stretch, C-H stretches, and various C=C, C-N, and C=N stretching and bending modes of the imidazole ring. researchgate.net

Raman spectroscopy provides complementary information. A systematic study of the UV resonance Raman (UVRR) spectra of imidazole helps to elucidate the band pattern and assign the vibrational modes. researchgate.net The intensities of Raman bands are often dominated by contributions from the stretching of the strongest ring bonds. researchgate.net

Table 5: Key Vibrational Frequencies for 4-Nitroimidazole and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| ~3400 | N-H stretch | IR | |

| ~1520 | Asymmetric NO₂ stretch | IR | |

| ~1350 | Symmetric NO₂ stretch | IR | |

| 1513, 1336 | NO₂ stretches | IR | rsc.org |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of 4-nitroimidazole. It is extensively used to assess the purity of synthesized batches and to separate the compound from starting materials, byproducts, and other impurities. nih.gov Furthermore, HPLC is an invaluable tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of the product over time. acs.org

A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. sielc.comusda.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic modifier like phosphoric or formic acid to ensure good peak shape. sielc.com Detection is usually performed with a UV detector, as the nitroimidazole chromophore absorbs strongly in the UV region. usda.gov

Table 6: Examples of HPLC Methods for Nitroimidazole Analysis

| Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| C18 | Acetonitrile / NH₄H₂PO₄ Buffer | UV | Analyte screening | usda.gov |

| Newcrom R1 (RP) | Acetonitrile / Water / Phosphoric Acid | UV / MS | Analyte separation | sielc.com |

| C8 | Methanol / KH₂PO₄ Buffer (pH 3.2) | UV (300 nm) | Simultaneous drug determination | mdpi.comresearchgate.net |

Future Research Directions and Unexplored Avenues for 4 Nitro 1 Imidazolide

Emerging Synthetic Paradigms for Novel 4-Nitro-1-imidazolide Derivatives

The generation of the this compound anion is a fundamental step in the synthesis of N-substituted 4-nitroimidazoles. clockss.orgresearchgate.net Traditional N-alkylation methods, often employing alkyl halides in basic media, have proven effective. clockss.orgresearchgate.net However, future research is pivoting towards more sophisticated and efficient synthetic strategies to create novel derivatives with tailored properties.

Emerging paradigms include the use of vicarious nucleophilic substitution of hydrogen, which allows for the introduction of functional groups at other positions on the imidazole (B134444) ring, expanding the chemical space of accessible derivatives. clockss.org Another promising area is the development of one-pot synthesis methodologies, which can improve efficiency and yield. For instance, an improved one-pot method for preparing 2,4,5-trinitroimidazole from 4-nitroimidazole (B12731) has been reported, showcasing the potential for creating highly functionalized imidazoles.

Future synthetic efforts will likely focus on:

Catalyst-driven reactions: Exploring novel catalysts to enhance the regioselectivity and efficiency of reactions involving the this compound intermediate.

Flow chemistry: Utilizing microreactor technology for safer and more controlled synthesis of energetic or sensitive 4-nitroimidazole derivatives.

"Click" chemistry: Employing the this compound scaffold in click reactions to rapidly generate a library of diverse functional molecules.

A comparative look at the synthesis of various N-substituted 4-nitroimidazoles, which proceed via the this compound anion, highlights the versatility of this intermediate.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl bromide | K2CO3 | Acetonitrile (B52724) | 60 | 85 | researchgate.net |

| Ethyl bromide | K2CO3 | Acetonitrile | 60 | 78 | researchgate.net |

| Allyl bromide | K2CO3 | Acetonitrile | 60 | 72 | researchgate.net |

| Propargyl bromide | K2CO3 | Acetonitrile | 60 | 66 | researchgate.net |

| Chloroform | K-tert-butoxide | - | -78 | 72 | clockss.org |

Advanced Applications in Materials Science and Functional Molecules

The this compound scaffold is a foundational component for a range of advanced materials, particularly in the fields of energetic materials and nonlinear optics. The introduction of the nitro group and the ability to functionalize the N-1 position make these derivatives highly tunable for specific applications.

In materials science , polymers containing imidazole rings are known for their high thermal stability. rsc.org The derivatization of the this compound can lead to the creation of novel polymers with enhanced properties. For example, substituting the imidazole nitrogen can hinder the formation of hydrogen bonds with water, thus reducing water absorption in the resulting polymers. rsc.org

For functional molecules , 4-nitroimidazole derivatives are being explored for their nonlinear optical (NLO) properties. acs.orggoogle.com The push-pull nature of a donor group and the acceptor nitro group on the imidazole ring can lead to significant hyperpolarizabilities, a key characteristic for NLO materials. frontiersin.org Future research could focus on synthesizing new chromophores based on the this compound structure with enhanced NLO responses.

Cross-Disciplinary Research with Atmospheric and Environmental Chemistry

Nitroimidazoles, including 4-nitroimidazole, are recognized as significant environmental contaminants, often originating from agricultural and pharmaceutical sources. mdpi.com They are also components of secondary organic aerosols in the atmosphere. mdpi.com Understanding the atmospheric fate and environmental degradation of these compounds is a crucial area of future research.

The atmospheric photolysis of 4-nitroimidazole has been studied, revealing an atmospheric lifetime of approximately 6-7 hours in aqueous aerosols and cloud water. mdpi.com The primary degradation pathway involves the loss of the nitro group. mdpi.com Additionally, 4-nitroimidazole can react with hydroxyl radicals, with a determined rate constant of 2.9 × 10⁹ M⁻¹s⁻¹. mdpi.com

Future cross-disciplinary research should focus on:

Degradation pathways: Elucidating the detailed mechanisms of both photochemical and microbial degradation of various this compound derivatives in different environmental compartments.

Toxicity of byproducts: Identifying and assessing the toxicity of the degradation products of these compounds.

Computational modeling: Developing predictive models for the environmental transport and fate of new this compound-based materials. gassnova.no

| Parameter | Value | Conditions | Reference |

| Atmospheric Photolysis Rate (J4-NI) | 4.3 × 10⁻⁵ s⁻¹ | Near-UV (300–400 nm), aqueous | mdpi.com |

| Atmospheric Lifetime | ~6–7 hours | Aqueous aerosols/cloud water | mdpi.com |

| OH Radical Reaction Rate Constant | 2.9 × 10⁹ M⁻¹s⁻¹ | - | mdpi.com |

Development of High-Performance Energy Materials based on this compound Scaffolds

The imidazole ring is a promising backbone for energetic materials due to its high heat of formation, thermal stability, and low sensitivity. wiley.comacs.org The this compound scaffold is a key starting point for synthesizing a variety of high-performance energetic materials. acs.org By introducing additional nitro groups or other energetic functionalities, the detonation properties can be significantly enhanced.

Research has shown that polynitroimidazoles can exhibit explosive properties greater than those of RDX. acs.org The thermal stability of energetic materials with a C-NO2 bond, such as 4-nitroimidazole derivatives, is generally higher than those with N-NO2 or O-NO2 bonds. acs.org

Future research in this area will likely concentrate on:

Synthesis of polynitro derivatives: Developing safe and efficient methods to synthesize di- and trinitroimidazoles starting from the this compound anion.

Energetic salts: Exploring the formation of energetic salts by combining the this compound anion with various energetic cations to fine-tune sensitivity and performance.

Computational screening: Utilizing density functional theory (DFT) to predict the performance and stability of novel energetic compounds based on the this compound scaffold before their synthesis.

Synergistic Methodologies Combining Experimental and Theoretical Approaches in this compound Research

The synergy between experimental synthesis and theoretical computation is a powerful tool for advancing research on this compound and its derivatives. nih.govaip.org Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and potential properties of molecules before they are synthesized in the lab. nih.govaip.orgacs.org

For example, theoretical calculations have been used to:

Predict reaction mechanisms: Understanding the decomposition pathways of nitroimidazoles, such as the competition between NO2 elimination and nitro-nitrite isomerization. aip.orgcolostate.edu

Elucidate molecular structure: Confirming the structures of synthesized compounds and understanding intermolecular interactions. nih.govacs.org

Estimate properties: Calculating key parameters like electron affinity, proton affinity, and hyperpolarizability to predict the biological activity and material performance of new derivatives. acs.orgcdnsciencepub.com

Future research will benefit from an even tighter integration of experimental and theoretical work. This includes using computational screening to guide synthetic efforts towards molecules with desired properties, and using experimental data to refine and validate theoretical models. This synergistic approach will accelerate the discovery and development of new materials and functional molecules based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 4-Nitro-1-imidazolide, and what are the critical parameters affecting yield?

- Methodological Answer : this compound can be synthesized via nitration of imidazole derivatives under controlled conditions. A validated approach involves nitration of 1H-imidazole followed by thermal rearrangement and selective reduction. Key parameters include:

- Temperature : Maintain 60–80°C during nitration to avoid side reactions.

- Reagent stoichiometry : Use a 1:1.2 molar ratio of imidazole to nitric acid for optimal nitro-group incorporation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the product with >90% purity .

- Yield : Typical yields range from 65–75%, with losses attributed to competing oxidation pathways.

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- FTIR : Identify characteristic peaks: N–O stretch (~1520 cm⁻¹), C–N imidazole ring vibration (~1250 cm⁻¹) .

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30) to achieve retention times of 8.2 ± 0.3 minutes .

- NMR : ¹H NMR (DMSO-d₆) shows signals at δ 8.45 (s, 1H, imidazole H-2) and δ 7.89 (s, 1H, imidazole H-5) .

Advanced Research Questions

Q. What strategies resolve contradictory data in the biological activity of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or antiparasitic activity across studies often arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC values) and include positive controls (e.g., metronidazole for anaerobic pathogens) .

- Metabolic interference : Use isotopic labeling (e.g., ¹⁴C-tagged derivatives) to track metabolic pathways and identify off-target interactions .

- Computational validation : Perform molecular docking (e.g., using AutoDock Vina) to compare binding affinities against target enzymes (e.g., nitroreductases) .

Q. How can reaction mechanisms involving this compound in heterocyclic synthesis be elucidated?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy at 320 nm (λmax for nitro group transitions) to infer intermediate formation rates .

- Isotopic labeling : Introduce ¹⁵N at the nitro group to track its fate during reactions like Mannich base formation .

- DFT calculations : Use Gaussian 16 to model transition states and predict regioselectivity in cycloaddition reactions .

Q. What experimental designs minimize toxicity risks when handling this compound in vivo studies?

- Methodological Answer :

- Dose optimization : Conduct preliminary acute toxicity assays (OECD 423 guidelines) in rodents to determine LD50 and subchronic exposure thresholds .

- Protective measures : Use fume hoods (EN 14175-certified) and nitrile gloves (tested for permeability to nitro compounds) during handling .

- Metabolite screening : Employ LC-MS/MS to detect hepatotoxic metabolites (e.g., hydroxylamine intermediates) in serum samples .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported thermal stability of this compound?

- Methodological Answer : Divergent DSC results (e.g., decomposition peaks at 180°C vs. 210°C) may stem from:

- Sample purity : Re-run DSC with HPLC-validated samples (>98% purity) to isolate decomposition kinetics .

- Atmosphere effects : Compare thermograms under nitrogen vs. air to assess oxidative degradation pathways .

- Heating rates : Use Kissinger analysis to adjust for rate-dependent artifacts (e.g., 5°C/min vs. 10°C/min) .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound’s pharmacological potential?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Prioritize in vitro assays (e.g., Plasmodium falciparum 3D7 strain for antimalarial screening) before rodent models .

- Novelty : Explore understudied targets (e.g., Trypanosoma cruzi nitroreductases) using structure-activity relationship (SAR) studies .

- Ethics : Adhere to IACUC protocols for animal studies and minimize compound quantities under ALARA principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.